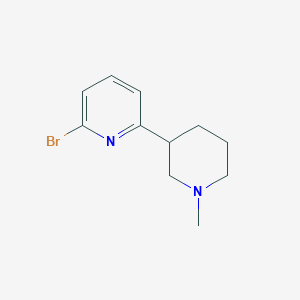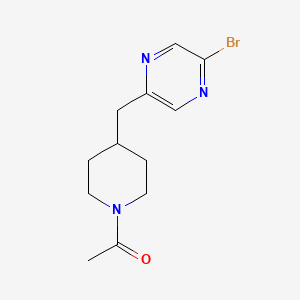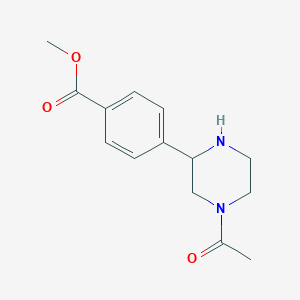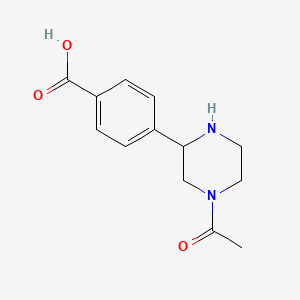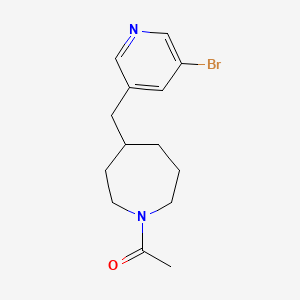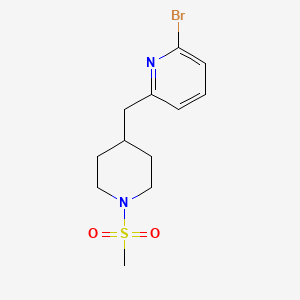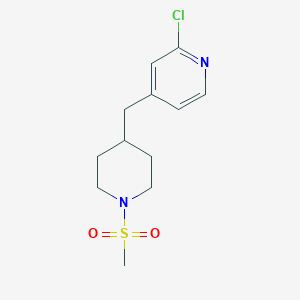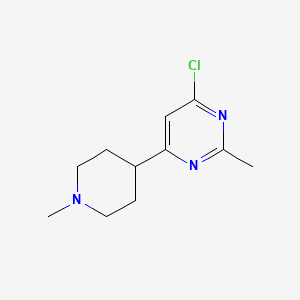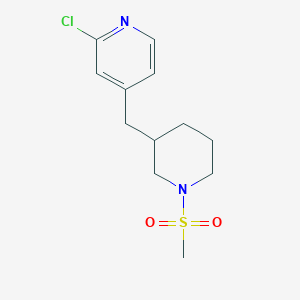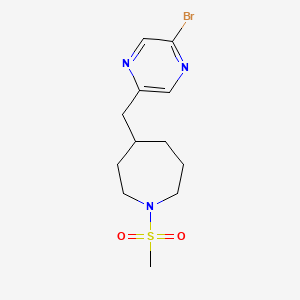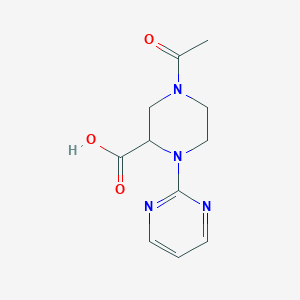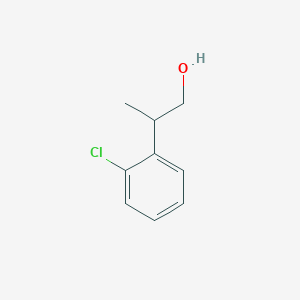
2-(2-Chlorophenyl)propan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol has been described . Another study reported a novel chemical looping approach for propan-1-ol production from propylene .Wissenschaftliche Forschungsanwendungen
Chlorophenols in the Environment
Chlorophenols (CPs), including compounds like 2-(2-Chlorophenyl)propan-1-ol, have been identified as pollutants in the aquatic environment. They exhibit moderate toxic effects on mammalian and aquatic life, and their toxicity to fish upon long-term exposure can be considerable. The environmental persistence of CPs varies, being low where adapted microflora is present for biodegradation but can become moderate to high depending on environmental conditions. Bioaccumulation of CPs is expected to be low, but they are known for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Degradation of Chlorophenols
Zero valent iron (ZVI) and iron-based bimetallic systems have shown potential in efficiently dechlorinating CPs, which are toxic to humans and the environment. The removal of CPs in iron-water systems happens via dechlorination, sorption, and co-precipitation. However, the long-term reactivity of ZVI is limited due to surface passivation over time, making iron-based bimetallic systems a more effective alternative. These systems' efficiency depends on the type of metal combinations used, the properties of the metals, and the characteristics of the target CP (Gunawardana, Singhal, & Swedlund, 2011).
Visible-Light Degradation of Chlorophenols
Studies have also focused on the degradation of 2-chlorophenol (2-CP) under visible light irradiation. Cerium-doped TiO2 has been used for this purpose, and it was found that 2-CP can be completely removed within 4 hours of irradiation under specific synthetic conditions. The degradation efficiency is affected by the catalysts' surface area, pore volume, size, and the calcination temperatures (Lin et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCGNGYRGOUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



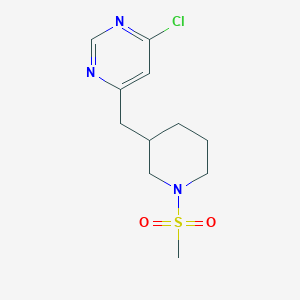
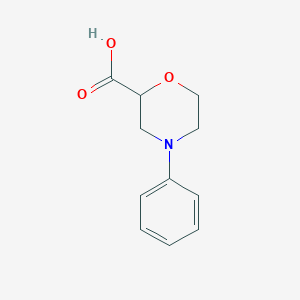
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)
